TT-Oad2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

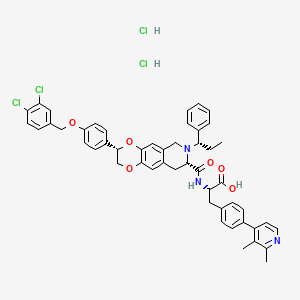

C50H49Cl4N3O6 |

|---|---|

Molecular Weight |

929.7 g/mol |

IUPAC Name |

(2S)-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-7-[(1S)-1-phenylpropyl]-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]isoquinoline-8-carbonyl]amino]-3-[4-(2,3-dimethyl-4-pyridinyl)phenyl]propanoic acid;dihydrochloride |

InChI |

InChI=1S/C50H47Cl2N3O6.2ClH/c1-4-44(35-8-6-5-7-9-35)55-27-38-26-47-46(60-29-48(61-47)36-15-17-39(18-16-36)59-28-33-12-19-41(51)42(52)22-33)25-37(38)24-45(55)49(56)54-43(50(57)58)23-32-10-13-34(14-11-32)40-20-21-53-31(3)30(40)2;;/h5-22,25-26,43-45,48H,4,23-24,27-29H2,1-3H3,(H,54,56)(H,57,58);2*1H/t43-,44-,45-,48+;;/m0../s1 |

InChI Key |

JCHUZLPPFLKGNX-PLFFULENSA-N |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)N2CC3=CC4=C(C=C3C[C@H]2C(=O)N[C@@H](CC5=CC=C(C=C5)C6=C(C(=NC=C6)C)C)C(=O)O)OC[C@@H](O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl.Cl.Cl |

Canonical SMILES |

CCC(C1=CC=CC=C1)N2CC3=CC4=C(C=C3CC2C(=O)NC(CC5=CC=C(C=C5)C6=C(C(=NC=C6)C)C)C(=O)O)OCC(O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: TT-OAD2 Binding Affinity and Biased Agonism at the GLP-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and signaling profile of TT-OAD2, a non-peptide agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R). The information presented herein is synthesized from key research findings, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Quantitative Analysis of this compound-Mediated GLP-1R Activation

This compound is a potent, non-peptide agonist of the GLP-1 receptor with a reported EC50 of 5 nM.[1][2] Its interaction with the GLP-1R is characterized by biased agonism, preferentially activating the Gs/cAMP signaling pathway with minimal engagement of the β-arrestin pathway. This contrasts with the endogenous peptide agonist, GLP-1, which activates multiple downstream signaling cascades.[3][4]

The functional activity of this compound at the human GLP-1R has been assessed through various in vitro assays, with key quantitative data summarized in the table below. The data is derived from experiments conducted in HEK293A cells stably expressing the human GLP-1 receptor.

| Assay | Ligand | Potency (pEC50) | Efficacy (% of GLP-1 max response) | Reference |

| cAMP Accumulation | GLP-1 | 9.7 ± 0.1 | 100% | [4] |

| This compound | 7.9 ± 0.1 | ~60% | ||

| Intracellular Ca²⁺ Mobilization | GLP-1 | 7.8 ± 0.1 | 100% | |

| This compound | No significant response | Not applicable | ||

| β-Arrestin-1 Recruitment | GLP-1 | 7.5 ± 0.1 | 100% | |

| This compound | No significant response | Not applicable | ||

| ERK1/2 Phosphorylation | GLP-1 | 8.5 ± 0.1 | 100% | |

| This compound | No significant response | Not applicable |

Signaling Pathways: Biased Agonism of this compound

The binding of this compound to the GLP-1R induces a distinct signaling cascade compared to the native ligand, GLP-1. This phenomenon, known as biased agonism, is of significant interest in drug development for its potential to selectively activate therapeutic pathways while avoiding those associated with adverse effects.

This compound-Induced Signaling Pathway

This compound preferentially activates the Gαs-mediated signaling pathway, leading to the production of cyclic AMP (cAMP). This is the canonical pathway for GLP-1R-mediated insulin secretion.

Comparative GLP-1 Signaling Pathways

In contrast to this compound, GLP-1 activates a broader range of signaling pathways, including Gαq-mediated calcium mobilization and β-arrestin recruitment, in addition to the Gαs/cAMP pathway.

Experimental Protocols

The following protocols are based on the methodologies described in the primary research characterizing this compound.

cAMP Accumulation Assay

This assay quantifies the production of intracellular cAMP following GLP-1R activation.

Detailed Methodology:

-

Cell Culture: HEK293A cells stably expressing the human GLP-1R are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Assay Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with serum-free medium for a period of serum starvation.

-

Cells are then stimulated with varying concentrations of this compound or GLP-1 for 30 minutes at 37°C in the presence of a phosphodiesterase inhibitor such as IBMX.

-

Following incubation, cells are lysed, and intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data are normalized to the maximal response induced by GLP-1.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GLP-1R, a key step in receptor desensitization and an indicator of a distinct signaling pathway.

Detailed Methodology:

-

Cell Line: HEK293A cells are used, often transiently or stably expressing the GLP-1R fused to a reporter tag and β-arrestin fused to a complementary reporter element (e.g., for BRET or PathHunter assays).

-

Assay Procedure:

-

Cells are seeded in the appropriate assay plates.

-

Ligands (this compound or GLP-1) are added at various concentrations.

-

Following an incubation period as recommended by the assay manufacturer, the signal (e.g., luminescence or fluorescence) generated by the proximity of β-arrestin to the receptor is measured.

-

The results are used to determine the potency and efficacy of the ligands in recruiting β-arrestin.

-

ERK1/2 Phosphorylation Assay

This assay assesses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which can be initiated by GLP-1R signaling, often via β-arrestin.

References

Elucidation of the TT-OAD2 Signaling Pathway: A Technical Guide on Biased Agonism at the GLP-1 Receptor

Audience: Researchers, scientists, and drug development professionals.

Abstract: The glucagon-like peptide-1 receptor (GLP-1R), a class B G-protein-coupled receptor (GPCR), is a primary target for the treatment of type 2 diabetes. While endogenous and mimetic peptides are effective, the development of small-molecule oral agonists represents a significant therapeutic advance. This guide focuses on TT-OAD2, a potent, non-peptidic, small-molecule agonist of the GLP-1R. Structural and pharmacological studies have revealed that this compound acts as a biased agonist, selectively activating specific downstream signaling cascades. This document provides an in-depth overview of the this compound-mediated signaling pathway, quantitative data on its activity, detailed experimental protocols for its study, and visual diagrams to elucidate its mechanism of action.

Introduction to this compound and the GLP-1 Receptor Pathway

This compound is a selective, non-peptide agonist for the glucagon-like peptide-1 (GLP-1) receptor.[1] The GLP-1R is a crucial regulator of glucose homeostasis, and its activation in pancreatic β-cells enhances glucose-dependent insulin secretion.[2][3] The canonical GLP-1R signaling network is pleiotropic, involving multiple intracellular pathways upon activation by its endogenous ligand, GLP-1. These pathways include the Gαs-cAMP pathway, Gαq-calcium mobilization, and β-arrestin-mediated signaling.[2][4]

A key feature of this compound is its function as a biased agonist . Unlike the native GLP-1 peptide which engages multiple signaling branches, this compound preferentially activates the Gαs protein pathway, leading to the production of cyclic AMP (cAMP), with minimal to no engagement of the calcium or β-arrestin pathways. This biased signaling is attributed to its unique binding mode. Structural studies revealed that this compound binds to an unpredicted pocket within the GLP-1R transmembrane helices, which is distinct from the binding site of peptide agonists. This allosteric interaction induces a receptor conformation that selectively couples to Gαs, resulting in a distinct kinetic and signaling profile compared to GLP-1.

Quantitative Data Presentation

The pharmacological profile of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

| Parameter | Value | Cell System/Model | Reference |

| EC50 (cAMP Assay) | 5 nM | Not specified | |

| In Vivo Dose (IVGTT) | 3 mg/kg | Humanized GLP-1R knock-in mice | |

| Table 1: Potency and Dosing of this compound. |

| Pathway Readout | This compound Activity | Endogenous GLP-1 Activity | Reference |

| cAMP Production | Potent Agonist | Potent Agonist | |

| Intracellular Ca2+ Mobilization | Weak to No Response | Potent Agonist | |

| β-Arrestin Recruitment | No Detectable Response | Potent Agonist | |

| pERK1/2 Activation | Weak Response | Potent Agonist | |

| Table 2: Comparative Signaling Profile of this compound vs. GLP-1. |

Core Signaling Pathway of this compound

This compound's mechanism is centered on its biased activation of the Gαs pathway.

-

Binding: this compound binds to a novel pocket near the extracellular side of the GLP-1R's transmembrane bundle.

-

Conformational Change: This binding induces a unique receptor conformation, distinct from that induced by GLP-1.

-

G-Protein Coupling: The this compound-stabilized conformation shows a strong preference for coupling with the heterotrimeric Gs protein.

-

Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylate cyclase (AC).

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Downstream Effects: cAMP activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC), which mediate downstream effects, including the potentiation of glucose-stimulated insulin secretion.

Diagram of this compound Biased Signaling

Caption: Biased agonism of this compound at the GLP-1R, preferentially activating the Gs-cAMP pathway.

Detailed Experimental Protocols

The elucidation of the this compound signaling pathway relies on specific in vitro assays to measure distinct cellular responses.

cAMP Accumulation Assay

Objective: To quantify the production of intracellular cAMP in response to GLP-1R agonism.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418). Cells are seeded into 96-well plates and grown to 80-90% confluency.

-

Assay Preparation: Culture medium is removed, and cells are washed with PBS. Cells are then incubated in stimulation buffer (e.g., Hanks' Balanced Salt Solution with 0.5 mM IBMX, a phosphodiesterase inhibitor) for 15-30 minutes at 37°C.

-

Compound Stimulation: Prepare serial dilutions of this compound and the control agonist (e.g., GLP-1 peptide) in stimulation buffer. Add the compounds to the wells and incubate for 30 minutes at 37°C.

-

Cell Lysis and Detection: Terminate the reaction by aspirating the buffer and adding lysis buffer provided with a commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based assays).

-

Data Analysis: Measure cAMP levels according to the kit manufacturer's instructions. Plot the concentration-response curve using non-linear regression (log(agonist) vs. response) in software like GraphPad Prism to determine the EC50 value.

Intracellular Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration following GLP-1R activation.

Methodology:

-

Cell Culture: Seed GLP-1R expressing HEK293 cells into black-walled, clear-bottom 96-well plates.

-

Dye Loading: Wash cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.

-

Compound Addition: After incubation, wash the cells to remove excess dye. Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Measurement: Record a stable baseline fluorescence for 15-20 seconds. Inject this compound or control agonist solutions into the wells while continuously recording fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) for at least 120 seconds.

-

Data Analysis: Calculate the response as the peak fluorescence intensity minus the baseline. Plot the concentration-response curve to assess agonist activity.

Experimental Workflow Diagram

Caption: Workflow for in vitro characterization of this compound signaling bias.

Conclusion and Future Directions

This compound exemplifies a modern approach to drug design, where inducing a specific signaling outcome (biased agonism) is a primary goal. By selectively activating the Gs-cAMP pathway, this compound is designed to maximize the therapeutic effect of insulin secretion while potentially avoiding adverse effects associated with other GLP-1R signaling pathways, such as nausea, which has been linked to β-arrestin signaling. The structural and mechanistic insights gained from studying this compound provide a robust framework for the rational design of next-generation, orally available GPCR modulators for metabolic diseases. Future research should continue to explore the long-term physiological consequences of such biased signaling and identify other GPCR targets where this approach could yield safer and more effective therapeutics.

References

- 1. This compound | GLP-1 agonist | Probechem Biochemicals [probechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

In Vitro Characterization of TT-OAD2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of TT-OAD2, a non-peptide, allosteric agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Mechanism of Action

This compound is a partial and biased agonist of the GLP-1R.[1] Unlike endogenous peptide agonists such as GLP-1, which bind to a deep pocket within the transmembrane domain, this compound occupies a distinct, unpredicted binding pocket high up in the helical bundle of the receptor.[2][3] This unique binding mode, revealed by cryo-electron microscopy of the this compound-GLP-1R-Gs complex (PDB ID: 6ORV), involves interactions with transmembrane helices 1, 2, and 3, as well as extracellular loops 1 and 2.[3][4]

This allosteric interaction results in a biased signaling profile. This compound selectively activates the Gs-protein-mediated cAMP signaling pathway with little to no engagement of other downstream pathways, such as calcium mobilization, ERK1/2 phosphorylation, or β-arrestin recruitment. This biased agonism is attributed to the distinct kinetics of G-protein activation induced by this compound compared to peptide agonists. At higher concentrations, this compound has been shown to inhibit the cAMP, calcium, pERK1/2, and β-arrestin responses mediated by GLP-1 and oxyntomodulin.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's in vitro activity.

| Parameter | Value | Assay Conditions | Reference |

| EC50 (GLP-1R Agonism) | 5 nM | cAMP accumulation assay in GLP-1R expressing HEK293A cells. | |

| EC50 Range | 5 - 13 nM | 2 assay(s) reported in BindingDB for PDB ID: 6ORV. |

Table 1: Potency of this compound

| Assay | Observation | Cell Line | Reference |

| Orthosteric Probe Displacement | Limited displacement of ¹²⁵I-exendin(9-39). | HEK293A | |

| cAMP Accumulation | Potent activation of the cAMP/PKA pathway. | HEK293A | |

| Intracellular Calcium Mobilization | Minimal Ca²+ activation, even at high doses. | HEK293A | |

| ERK1/2 Phosphorylation | Minimal ERK1/2 activation at high doses. | HEK293A | |

| β-arrestin Recruitment | No recruitment of β-arrestin 1. | HEK293 |

Table 2: Functional Selectivity of this compound in Cell-Based Assays

Experimental Protocols

Detailed methodologies for the key in vitro assays are outlined below.

1. cAMP Accumulation Assay

-

Objective: To determine the potency and efficacy of this compound in activating the GLP-1R-mediated cAMP signaling pathway.

-

Cell Line: HEK293A cells stably expressing the human GLP-1R.

-

Methodology:

-

Seed HEK293A-hGLP-1R cells in 96-well plates and culture overnight.

-

The following day, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of this compound to the wells. A known GLP-1R agonist (e.g., GLP-1) should be used as a positive control, and a vehicle control should also be included.

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

-

Data are typically normalized to the response of a maximal concentration of a reference agonist like forskolin.

-

Plot the concentration-response curve and calculate the EC50 value using non-linear regression.

-

2. β-arrestin Recruitment Assay

-

Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the activated GLP-1R.

-

Cell Line: HEK293 cells.

-

Methodology:

-

Co-transfect HEK293 cells with constructs for GLP-1R fused to a luciferase donor (e.g., Rluc8) and β-arrestin-1 fused to a fluorescent acceptor (e.g., Venus).

-

Seed the transfected cells into 96-well culture plates and incubate for 48 hours.

-

On the day of the assay, replace the culture medium with an assay buffer.

-

Add increasing concentrations of this compound or a reference agonist to the wells.

-

Measure the Bioluminescence Resonance Energy Transfer (BRET) signal at various time points after ligand addition. An increase in the BRET signal indicates the proximity of β-arrestin to the receptor.

-

Plot the concentration-response curve to determine the EC50 and Emax for β-arrestin recruitment.

-

3. Intracellular Calcium Mobilization Assay

-

Objective: To measure the effect of this compound on intracellular calcium levels following GLP-1R activation.

-

Cell Line: HEK293A cells expressing the human GLP-1R.

-

Methodology:

-

Seed HEK293A-hGLP-1R cells in a 96-well plate and allow them to attach overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified duration at 37°C.

-

Wash the cells to remove excess dye and replace with an assay buffer.

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Add increasing concentrations of this compound or a reference agonist (e.g., GLP-1) and monitor the change in fluorescence intensity over time.

-

The peak fluorescence intensity is used to generate concentration-response curves, and data are often normalized to the maximal response elicited by a positive control like ATP.

-

Visualizations

This compound Signaling Pathway

Caption: Biased signaling pathway of this compound at the GLP-1R.

Experimental Workflow for cAMP Accumulation Assay

Caption: Workflow for determining this compound potency via cAMP assay.

Logical Relationship of this compound's Biased Agonism

Caption: Logical flow of this compound's biased agonism at GLP-1R.

References

An In-depth Technical Guide on TT-OAD2 and its Role in Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

TT-OAD2 is a novel, non-peptidic, orally bioavailable small molecule that functions as a biased agonist for the glucagon-like peptide-1 receptor (GLP-1R). Its unique mechanism of action, which preferentially activates the cyclic adenosine monophosphate (cAMP) signaling pathway over other downstream effectors, has positioned it as a significant area of interest in the development of therapeutics for type 2 diabetes. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action in stimulating insulin secretion, presenting key quantitative data from in vitro and in vivo studies, outlining experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis by potentiating glucose-dependent insulin secretion from pancreatic β-cells. GLP-1 receptor agonists have emerged as a cornerstone in the management of type 2 diabetes. This compound represents a significant advancement in this class of therapeutics as a non-peptidic agonist, offering the potential for oral administration and a differentiated signaling profile. This guide delves into the core scientific principles underlying the action of this compound.

Mechanism of Action: A Biased Agonist of the GLP-1 Receptor

This compound exerts its insulinotropic effects by binding to and activating the GLP-1R, a G-protein coupled receptor (GPCR) located on pancreatic β-cells. Unlike the endogenous ligand GLP-1, which activates multiple downstream signaling pathways, this compound exhibits biased agonism, primarily stimulating the Gs-protein/adenylyl cyclase/cAMP pathway.[1] This biased signaling is attributed to a distinct binding mode within the GLP-1R transmembrane domain, which differs from the binding of peptide agonists.

The activation of the GLP-1R by this compound leads to a conformational change in the receptor, which in turn activates the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). Both PKA and Epac contribute to the potentiation of glucose-stimulated insulin secretion through a cascade of events that includes the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, opening of voltage-gated calcium channels, and ultimately, the exocytosis of insulin-containing granules.

A key characteristic of this compound is its minimal engagement of the β-arrestin and intracellular calcium mobilization pathways.[2] This biased agonism is thought to contribute to a potentially favorable side-effect profile compared to unbiased GLP-1R agonists.

Quantitative Data

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound at the GLP-1 Receptor

| Parameter | This compound | GLP-1 (Reference) | Cell Line | Reference |

| EC50 (cAMP Accumulation) | 5 nM | Not explicitly stated in snippets | HEK293A | [2] |

| β-Arrestin Recruitment | Little to no activity | Active | Not explicitly stated in snippets | [1] |

| Intracellular Calcium Mobilization | Little to no activity | Active | Not explicitly stated in snippets | [1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model

| Parameter | This compound | Vehicle Control | Study Details | Reference |

| Dose | 3 mg/kg (intravenous) | - | Acute Intravenous Glucose Tolerance Test (IVGTT) in humanized GLP-1R knock-in mice | |

| Effect on Plasma Insulin | Induced plasma insulin | No induction | - |

Note: More detailed quantitative in vivo data on plasma insulin and blood glucose levels over time were not available in the provided search results.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathway of this compound and a typical experimental workflow for its evaluation.

Caption: Biased signaling pathway of this compound at the GLP-1 receptor.

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro cAMP Accumulation Assay

-

Objective: To quantify the ability of this compound to stimulate cAMP production in cells expressing the GLP-1R.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human GLP-1 receptor.

-

Protocol:

-

Seed HEK293-hGLP-1R cells in a 96-well plate and culture overnight.

-

Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a specified time to prevent cAMP degradation.

-

Add varying concentrations of this compound or a reference agonist (e.g., GLP-1) to the wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

-

Generate a dose-response curve and calculate the EC50 value.

-

In Vitro β-Arrestin Recruitment Assay

-

Objective: To assess the potential of this compound to induce the recruitment of β-arrestin to the activated GLP-1R.

-

Methodology: Commonly employed methods include Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) assays.

-

Protocol (BRET example):

-

Co-transfect cells (e.g., HEK293) with constructs for GLP-1R fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).

-

Seed the transfected cells in a 96-well plate.

-

Add the BRET substrate (e.g., coelenterazine) to the wells.

-

Add varying concentrations of this compound or a reference agonist.

-

Measure the light emission at the donor and acceptor wavelengths using a microplate reader.

-

Calculate the BRET ratio (acceptor emission / donor emission) and generate a dose-response curve.

-

In Vitro Intracellular Calcium Mobilization Assay

-

Objective: To determine if this compound stimulates an increase in intracellular calcium concentration upon GLP-1R activation.

-

Methodology: Use of a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Protocol:

-

Seed HEK293-hGLP-1R cells in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Inject varying concentrations of this compound or a reference agonist into the wells.

-

Continuously measure the change in fluorescence intensity over time.

-

Analyze the data to determine the peak fluorescence response.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

-

Objective: To evaluate the effect of this compound on glucose disposal and insulin secretion in response to an oral glucose challenge.

-

Animal Model: Humanized GLP-1R knock-in mice or other relevant rodent models.

-

Protocol:

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

Administer this compound (e.g., 3 mg/kg) or vehicle control via the appropriate route (e.g., oral gavage or intravenous injection) at a defined time before the glucose challenge.

-

At time zero, administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.

-

Collect blood samples from the tail vein at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Measure blood glucose concentrations using a glucometer.

-

Centrifuge the blood samples to separate plasma and store for subsequent insulin analysis (e.g., using an ELISA kit).

-

Plot the blood glucose and plasma insulin concentrations over time and calculate the area under the curve (AUC) to assess glucose tolerance and insulin secretion.

-

Conclusion

This compound is a promising non-peptidic, biased GLP-1R agonist with a distinct mechanism of action that favors the cAMP signaling pathway, leading to glucose-dependent insulin secretion. The data presented in this guide highlight its potential as a novel therapeutic agent for type 2 diabetes. Further research and clinical development will be crucial to fully elucidate its therapeutic efficacy and safety profile in humans. The detailed experimental protocols and visualizations provided herein serve as a valuable resource for researchers and drug development professionals working in this field.

References

The Biased Agonism of TT-OAD2 at the GLP-1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the management of type 2 diabetes and obesity. The therapeutic effects of these agents are primarily mediated through the activation of the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR). Upon activation, the GLP-1R initiates a cascade of intracellular signaling events, predominantly through the Gαs/cAMP pathway, which enhances glucose-stimulated insulin secretion. However, GLP-1R activation can also trigger other signaling pathways, including β-arrestin recruitment, which is often associated with receptor desensitization and gastrointestinal side effects. The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, has emerged as a promising strategy to develop safer and more effective therapeutics. TT-OAD2, a non-peptide small molecule agonist of the GLP-1R, has been identified as a biased agonist, demonstrating a preference for the Gs/cAMP signaling pathway. This technical guide provides an in-depth overview of the biased agonism of this compound at the GLP-1 receptor, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Quantitative Analysis of this compound's Biased Agonism

The biased signaling profile of this compound has been characterized through a series of in vitro assays, comparing its activity to the endogenous ligand, GLP-1. The data reveals that while this compound is a potent activator of the cAMP pathway, it exhibits significantly reduced or no activity in recruiting β-arrestin-1, mobilizing intracellular calcium, or inducing ERK1/2 phosphorylation.

Table 1: In Vitro Signaling Profile of this compound at the Human GLP-1 Receptor [1]

| Signaling Pathway | Parameter | This compound | GLP-1 |

| cAMP Accumulation | EC₅₀ (nM) | 5 | ~1 |

| Eₘₐₓ (% of GLP-1) | ~80% | 100% | |

| β-Arrestin-1 Recruitment | EC₅₀ (nM) | >10,000 | ~100 |

| Eₘₐₓ (% of GLP-1) | No detectable response | 100% | |

| Intracellular Ca²⁺ Mobilization | EC₅₀ (nM) | >10,000 | ~10 |

| Eₘₐₓ (% of GLP-1) | Minimal response at high concentrations | 100% | |

| ERK1/2 Phosphorylation | EC₅₀ (nM) | >10,000 | ~10 |

| Eₘₐₓ (% of GLP-1) | No detectable response | 100% |

Note: EC₅₀ and Eₘₐₓ values are estimated from dose-response curves presented in Zhao et al., 2020. All experiments were performed in HEK293A cells expressing the human GLP-1 receptor.[1]

Table 2: In Vivo Efficacy of this compound in Humanized GLP-1R Knock-in Mice [1]

| Treatment | Dose | Peak Plasma Insulin (ng/mL) |

| Vehicle | - | ~1 |

| This compound | 3 mg/kg (i.v.) | ~4 |

| GLP-1 | 10 µg/kg (i.v.) | ~4.5 |

Note: Data represents the peak insulin response during an intravenous glucose tolerance test (IVGTT).[1]

Signaling Pathways and Experimental Workflows

The biased agonism of this compound can be visualized through the distinct signaling cascades it initiates compared to the balanced signaling of GLP-1.

The experimental workflow to determine the biased agonism of a compound like this compound involves a series of in vitro functional assays.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Culture

-

Cell Line: Human Embryonic Kidney (HEK) 293A cells stably expressing the human GLP-1 receptor were used for all in vitro assays.[1]

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

cAMP Accumulation Assay

-

Principle: This assay measures the intracellular accumulation of cyclic adenosine monophosphate (cAMP) upon Gαs activation. A genetically encoded biosensor, such as the Exchange protein directly activated by cAMP (EPAC), which changes its fluorescence resonance energy transfer (FRET) signal upon cAMP binding, was utilized for kinetic measurements.

-

Protocol:

-

HEK293A-GLP-1R cells were seeded in 96-well plates.

-

Cells were transiently transfected with an EPAC-based BRET biosensor.

-

After 24-48 hours, the culture medium was replaced with a stimulation buffer.

-

Cells were stimulated with varying concentrations of this compound or GLP-1.

-

The BRET signal was measured over time using a plate reader. For endpoint assays, cells were incubated for a fixed time (e.g., 30 minutes) before measurement.

-

Data were normalized to the response of a maximal concentration of GLP-1.

-

β-Arrestin Recruitment Assay

-

Principle: This assay quantifies the recruitment of β-arrestin to the activated GLP-1R. The PathHunter assay, based on enzyme fragment complementation, is a common method.

-

Protocol:

-

HEK293A cells co-expressing the GLP-1R fused to a ProLink (PK) tag and β-arrestin-1 fused to an Enzyme Acceptor (EA) tag were used.

-

Cells were seeded in 96-well plates and incubated overnight.

-

The cells were then stimulated with different concentrations of this compound or GLP-1 for 60-90 minutes.

-

A detection reagent containing the substrate for the complemented enzyme was added.

-

The resulting chemiluminescent signal, proportional to the extent of β-arrestin recruitment, was measured using a luminometer.

-

Intracellular Calcium Mobilization Assay

-

Principle: This assay measures the transient increase in intracellular calcium concentration, which can be a downstream effect of GLP-1R activation, often through Gαq coupling.

-

Protocol:

-

HEK293A-GLP-1R cells were seeded in a 96-well plate.

-

Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

-

The plate was then placed in a fluorescence plate reader with an integrated liquid handling system.

-

Varying concentrations of this compound or GLP-1 were injected into the wells, and the fluorescence intensity was measured in real-time.

-

The peak fluorescence intensity following agonist addition was used to determine the response.

-

ERK1/2 Phosphorylation Assay

-

Principle: This assay detects the phosphorylation of Extracellular signal-Regulated Kinase (ERK) 1 and 2, a downstream event in some GPCR signaling pathways. The AlphaScreen SureFire method is a sensitive, non-radioactive immunoassay.

-

Protocol:

-

HEK293A-GLP-1R cells were seeded in 96-well plates and serum-starved for 4-6 hours.

-

Cells were stimulated with various concentrations of this compound or GLP-1 for 5-10 minutes.

-

The stimulation was stopped by lysing the cells.

-

The cell lysate was transferred to a 384-well plate.

-

AlphaScreen acceptor beads conjugated to an antibody specific for phosphorylated ERK1/2 and donor beads conjugated to an antibody against total ERK1/2 were added.

-

After incubation in the dark, the plate was read on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of phosphorylated ERK1/2.

-

In Vivo Insulin Secretion Assay

-

Principle: This experiment assesses the ability of this compound to stimulate insulin secretion in a living organism in response to a glucose challenge.

-

Protocol:

-

Male humanized GLP-1R knock-in mice were used to ensure the relevance of the findings to the human receptor.

-

Mice were fasted overnight.

-

An intravenous catheter was placed for blood sampling and injections.

-

A baseline blood sample was taken.

-

This compound (3 mg/kg), GLP-1 (10 µg/kg), or vehicle was administered via intravenous injection.

-

Immediately following the drug administration, a bolus of glucose (intravenous glucose tolerance test - IVGTT) was injected.

-

Blood samples were collected at various time points post-glucose injection.

-

Plasma was separated, and insulin levels were measured using an ELISA kit.

-

Conclusion

This compound exemplifies the successful application of the biased agonism concept to the GLP-1 receptor. Its strong preference for the Gαs/cAMP pathway, coupled with a lack of β-arrestin recruitment and other G protein-mediated signaling, presents a unique pharmacological profile. This biased activity translates to in vivo efficacy in stimulating insulin secretion, highlighting the potential of this approach to develop novel therapeutics for metabolic diseases with an improved side-effect profile. The detailed data and protocols provided in this guide serve as a valuable resource for researchers in the field of GPCR pharmacology and drug discovery.

References

A Technical Guide to the Interaction of the Non-Peptide Agonist TT-OAD2 with the Transmembrane Domains of the GLP-1 Receptor

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The glucagon-like peptide-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR), is a primary target for the treatment of type 2 diabetes. While peptide-based agonists have been successful, their limitations have driven the search for orally available, small-molecule alternatives. This document provides a detailed technical overview of the structural and functional interactions between TT-OAD2, a non-peptidic small-molecule agonist, and the transmembrane (TM) domains of the GLP-1R. We consolidate key quantitative data, detail the experimental protocols used for its characterization, and visualize the critical molecular interactions and signaling pathways.

Introduction: The Rationale for Small-Molecule GLP-1R Agonists

The GLP-1 receptor plays a crucial role in glucose homeostasis by enhancing glucose-dependent insulin secretion.[1][2] Endogenous GLP-1 and its peptide analogues are effective therapies for type 2 diabetes but require injection, which can affect patient compliance.[1] Small-molecule, non-peptide agonists offer the potential for oral administration, representing a significant advancement in diabetes treatment.[1] this compound is an exemplar of such a compound, providing critical insights into how non-peptidic ligands can activate this complex receptor.[1] A pivotal study by Zhao et al. solved the cryogenic electron microscopy (cryo-EM) structure of this compound bound to the GLP-1R, revealing a novel mechanism of action distinct from that of endogenous peptide agonists.

Structural Basis of the this compound and GLP-1R Interaction

The high-resolution (3.0 Å) cryo-EM structure of the this compound-GLP-1R-Gₛ protein complex revealed an unprecedented binding mode for a GLP-1R agonist.

2.1. A Novel Binding Pocket in the Transmembrane Domain

Unlike GLP-1, which inserts its N-terminus deep into the core of the 7-TM bundle, this compound binds to a pocket located much higher up, near the extracellular side of the receptor. This binding site is formed by the extracellular ends of transmembrane helices 1, 2, 3, and 7 (TM1, TM2, TM3, TM7) and extracellular loops 1 and 2 (ECL1, ECL2).

Key features of the interaction include:

-

Conformation: this compound adopts a compact, "U-shaped" or "boomerang-like" conformation within the binding site.

-

Primary Interactions: The binding is characterized by extensive hydrophobic and π-π stacking interactions with residues in the TM bundle.

-

Lipid Interaction: Notably, the 3,4-dichloro-benzyl ring of this compound protrudes between TM2 and TM3 to interact directly with the lipid or detergent micelle, a feature that may explain its unique activation kinetics.

-

Receptor Reorganization: this compound binding induces a reorganization of ECL3 and the extracellular portions of TM6 and TM7, achieving an active receptor conformation without direct interaction in the deeper TM pocket used by peptide agonists.

Quantitative Pharmacology and Biased Agonism

This compound acts as a biased agonist, preferentially activating specific downstream signaling pathways. This is a direct consequence of the unique receptor conformation it stabilizes upon binding. The molecule is a potent agonist for Gₛ protein-mediated cAMP production but is significantly weaker at promoting intracellular calcium mobilization and shows no detectable recruitment of β-arrestin.

3.1. Signaling Profile

The signaling bias of this compound is a key characteristic. While GLP-1 robustly activates multiple pathways, this compound's activity is almost exclusively directed towards the Gₛ/cAMP pathway. This biased signaling may contribute to a different therapeutic profile, potentially reducing side effects associated with β-arrestin recruitment.

3.2. Potency and Efficacy Data

The following table summarizes the key quantitative parameters for this compound's activity at the human GLP-1 receptor, primarily in HEK293 cell systems.

| Parameter | Value | Pathway / Assay | Reference |

| EC₅₀ | 5 nM | cAMP Accumulation | |

| β-Arrestin-1 Recruitment | No detectable response | Functional Assay | |

| Intracellular Ca²⁺ Mobilization | Weak response | Functional Assay | |

| pERK1/2 | Weak response | Functional Assay | |

| In vivo Dosage (mice) | 3 mg/kg (IV) | Insulin Secretion (IVGTT) |

Detailed Experimental Protocols

The characterization of the this compound interaction with GLP-1R involved a combination of high-resolution structural biology and cellular pharmacology assays.

4.1. Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

This protocol provides a generalized workflow for determining the structure of the this compound-GLP-1R-Gₛ complex.

-

Protein Expression and Purification: The human GLP-1R and the heterotrimeric Gₛ protein components are individually expressed, typically using insect (e.g., Trichoplusia ni) and bacterial (E. coli) expression systems, respectively.

-

Complex Formation: The purified GLP-1R is solubilized in a detergent micelle (e.g., Lauryl Maltose Neopentyl Glycol). This compound is added in excess, followed by the addition of the purified, nucleotide-free Gₛ heterotrimer and a stabilizing nanobody (e.g., Nb35) to lock the complex in an active state.

-

Vitrification: The assembled complex solution is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This process, known as vitrification, traps the complexes in a random orientation within a thin layer of non-crystalline ice.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope equipped with a direct electron detector. Thousands of movies are collected to capture images of the individual particles.

-

Image Processing: Movie frames are aligned to correct for beam-induced motion. Individual particle images are picked, classified into distinct 2D views, and then reconstructed into a 3D density map.

-

Model Building and Refinement: An atomic model of the complex is built into the 3D density map and refined to achieve the best possible fit, resulting in the final high-resolution structure.

4.2. cAMP Accumulation Assay

This is a functional assay to measure the activation of the Gₛ signaling pathway.

-

Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in appropriate media.

-

Assay Preparation: Cells are seeded into multi-well plates. Prior to the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Compound Stimulation: Cells are treated with varying concentrations of this compound (or a control agonist like GLP-1) and incubated for a specified time at 37°C.

-

Cell Lysis and Detection: Following incubation, cells are lysed. The intracellular cAMP concentration is quantified using a competitive immunoassay, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The signal is converted to cAMP concentration. Data are plotted as a dose-response curve, and the EC₅₀ value is calculated using a nonlinear regression model.

4.3. β-Arrestin Recruitment Assay

This assay measures the ability of a ligand to promote the interaction between the activated GPCR and β-arrestin.

-

Assay Principle: Commonly uses enzyme fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET). In the PathHunter model, the GPCR is fused to a small enzyme fragment, and β-arrestin is fused to the larger, complementing fragment.

-

Cell Culture: A cell line (e.g., CHO-K1) stably co-expressing the tagged GLP-1R and β-arrestin constructs is used.

-

Compound Stimulation: Cells are plated and treated with a concentration range of this compound or a control ligand.

-

Detection: Upon ligand-induced interaction of GLP-1R and β-arrestin, the enzyme fragments complement, forming an active enzyme that acts on a substrate to produce a chemiluminescent signal.

-

Data Analysis: The luminescent signal is read on a plate reader. The dose-response data is analyzed to determine potency (EC₅₀) and efficacy relative to a control agonist. For this compound, no significant signal is detected.

Conclusion and Implications for Drug Discovery

The structural and pharmacological data on this compound's interaction with the GLP-1R transmembrane domain provide a transformative blueprint for the rational design of non-peptide agonists. The discovery of a novel, allosteric binding site that effectively activates the receptor and promotes biased signaling opens new avenues for developing orally bioavailable drugs for type 2 diabetes. This work underscores that small molecules can achieve agonism through binding modes that are fundamentally different from those of endogenous peptide ligands, offering a pathway to fine-tune signaling outcomes and potentially improve the therapeutic index of future medicines.

References

Early-Stage Research on TT-OAD2 for Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TT-OAD2 is a preclinical, orally available, small-molecule, allosteric agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] Developed as a potential treatment for type 2 diabetes, this compound exhibits biased signaling, preferentially activating the Gs/cAMP pathway over β-arrestin recruitment.[1][3] This biased agonism is a key feature of its design, aiming to elicit the therapeutic glucoregulatory effects of GLP-1R activation while potentially mitigating some of the gastrointestinal side effects associated with less biased GLP-1R agonists.[3] This document provides a comprehensive overview of the early-stage, preclinical research on this compound, summarizing available in vitro and in vivo data, detailing experimental methodologies, and visualizing key pathways and workflows. Although this compound did not advance to clinical trials, the study of its unique mechanism of action provides valuable insights for the development of future non-peptidic, biased GLP-1R agonists.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis. Its receptor, the GLP-1R, is a well-established target for the treatment of type 2 diabetes. While injectable peptide-based GLP-1R agonists are highly effective, the development of orally bioavailable small-molecule agonists remains a significant goal to improve patient compliance. This compound emerged as a promising non-peptidic candidate, demonstrating a unique mode of action as a biased allosteric agonist. This guide synthesizes the publicly available preclinical data on this compound to serve as a technical resource for researchers in the field of diabetes and GPCR drug discovery.

Mechanism of Action

This compound functions as a partial, allosteric agonist of the GLP-1R with pronounced signaling bias. Unlike the endogenous ligand GLP-1, which activates multiple downstream signaling pathways, this compound selectively activates the Gs protein-mediated cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway. It demonstrates minimal activation of calcium (Ca2+) mobilization and the ERK1/2 pathway, and does not recruit β-arrestin 1. This biased signaling profile is thought to be responsible for its insulinotropic effects while potentially offering a better tolerability profile.

Signaling Pathway Diagram

Caption: Biased signaling pathway of this compound at the GLP-1 receptor.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC₅₀ | 5 nM | HEK293A | GLP-1R Agonism | |

| cAMP Accumulation | Partial Agonist | HEK293A | cAMP Assay | |

| Intracellular Ca²⁺ Mobilization | Minimal Activation | HEK293A | Calcium Assay | |

| β-Arrestin 1 Recruitment | No Recruitment | HEK293A | β-Arrestin Assay | |

| ERK1/2 Phosphorylation | Minimal Activation | HEK293A | pERK1/2 Assay |

Table 2: In Vivo Efficacy of this compound

| Species | Model | Dose | Route | Effect | Reference |

| Mouse | Humanized GLP-1R Knock-in | 3 mg/kg | Intravenous | Insulinotropic Effects |

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Route | Reference |

| Pharmacokinetic Profile | Described as "promising" but no quantitative data available in public domain. | Not Specified | Not Specified |

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize this compound are outlined below. These are based on standard methodologies and information from the cited literature.

In Vitro Assays in HEK293A Cells

Caption: General workflow for in vitro characterization of this compound.

-

Cell Line: All experiments were performed in HEK293A cells expressing the human GLP-1 receptor.

-

cAMP Accumulation Assay:

-

HEK293A cells expressing GLP-1R were seeded in 96-well plates.

-

Cells were stimulated with varying concentrations of this compound or a reference agonist (e.g., GLP-1).

-

Intracellular cAMP levels were measured using a suitable assay kit, such as a LANCE Ultra cAMP kit or a BRET-based biosensor like EPAC.

-

Data were normalized to the response of a positive control (e.g., forskolin) and vehicle.

-

-

Intracellular Calcium Mobilization Assay:

-

HEK293A-GLP-1R cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells were treated with this compound or a control compound.

-

Changes in intracellular calcium concentration were monitored using a fluorescence plate reader.

-

-

β-Arrestin Recruitment Assay:

-

HEK293A cells were co-transfected with GLP-1R and a β-arrestin fusion protein (e.g., β-arrestin-1-Rluc8).

-

Ligand-induced recruitment was measured using a bioluminescence resonance energy transfer (BRET) assay.

-

The BRET signal was monitored over time following the addition of this compound or a reference agonist.

-

-

ERK1/2 Phosphorylation Assay:

-

HEK293A-GLP-1R cells were serum-starved prior to the experiment.

-

Cells were stimulated with this compound or a control for a specified time.

-

The levels of phosphorylated ERK1/2 were quantified using an immunoassay, such as AlphaScreen SureFire.

-

In Vivo Intravenous Glucose Tolerance Test (IVGTT)

-

Animal Model: Male humanized GLP-1R knock-in (KI) and GLP-1R knockout (KO) mice were used to assess the target-specific effects of this compound.

-

Procedure:

-

Mice were fasted overnight prior to the experiment.

-

A baseline blood sample was collected.

-

This compound (3 mg/kg), GLP-1 (10 µg/kg as a positive control), or vehicle was administered via intravenous injection.

-

Immediately following the compound administration, a glucose bolus was administered intravenously.

-

Blood samples were collected at various time points post-glucose administration.

-

Plasma insulin levels were measured using an appropriate immunoassay (e.g., ELISA).

-

Conclusion

This compound represents an important step in the development of non-peptidic, orally available GLP-1R agonists. Its distinct pharmacological profile as a biased allosteric agonist provides a valuable case study for understanding the structure-activity relationships of small molecules targeting the GLP-1R. While this compound itself did not progress to clinical development, the insights gained from its preclinical characterization, particularly regarding biased agonism and allosteric modulation, continue to inform the design of next-generation therapies for type 2 diabetes and other metabolic diseases. Further research in this area holds the promise of delivering highly effective and well-tolerated oral treatments for these prevalent conditions.

References

Methodological & Application

Application Notes and Protocols for Measuring cAMP Response to TT-OAD2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of TT-OAD2, a non-peptide, biased agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R), in cyclic AMP (cAMP) measurement assays. This compound selectively activates the Gs-protein signaling pathway, leading to an increase in intracellular cAMP levels, with minimal recruitment of β-arrestin or induction of calcium release.[1][2][3] This makes it a valuable tool for studying biased agonism and for the development of novel therapeutics for type 2 diabetes.[3][4]

This document outlines two primary methods for quantifying the cAMP response to this compound: a live-cell imaging assay using a genetically encoded fluorescent biosensor and a plate-based luminescence assay.

Signaling Pathway of this compound at the GLP-1 Receptor

This compound acts as an agonist at the GLP-1R, a G-protein coupled receptor (GPCR). Upon binding, it preferentially activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).

This compound signaling pathway at the GLP-1R.

Protocol 1: Live-Cell cAMP Measurement Using a Fluorescent Biosensor

This protocol utilizes a genetically encoded fluorescent biosensor, such as cADDis (cAMP Difference Detector in situ) or an EPAC-based FRET sensor, to monitor real-time changes in cAMP levels in living cells upon stimulation with this compound. These sensors exhibit a change in fluorescence intensity or Förster Resonance Energy Transfer (FRET) upon binding to cAMP.

Experimental Workflow

Workflow for live-cell fluorescent cAMP assay.

Detailed Methodology

1. Cell Culture and Transfection:

-

Culture HEK293 cells stably expressing the human GLP-1 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

For transient transfection, use a suitable transfection reagent to introduce the plasmid encoding the cAMP biosensor (e.g., pGloSensor™-22F cAMP Plasmid) into the cells.

2. Cell Seeding:

-

24 hours post-transfection, detach the cells and seed them into a 96-well, black, clear-bottom imaging plate at a density of 25,000-50,000 cells per well.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

3. Assay Procedure:

-

Gently aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.

-

Add 80 µL of assay buffer to each well.

-

Place the plate in a fluorescence plate reader equipped with an injector and incubator.

-

Acquire a baseline fluorescence reading for 2-5 minutes.

-

Inject 20 µL of this compound solution (at 5x the final desired concentration) into the wells. For a dose-response curve, use a range of concentrations from 10 pM to 10 µM.

-

Include control wells with a known GLP-1R agonist (e.g., GLP-1) and a vehicle control (e.g., DMSO).

-

Continue to measure the fluorescence kinetically for 15-30 minutes.

4. Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data by dividing ΔF by the initial fluorescence (F0) to get ΔF/F0.

-

Plot the ΔF/F0 against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Quantitative Data Summary

| Compound | EC50 (nM) | Maximum Response (% of GLP-1) |

| GLP-1 (control) | ~1 | 100% |

| This compound | ~5 | ~95% |

| Vehicle | No response | 0% |

| Note: These are representative values. Actual results may vary depending on the specific cell line and assay conditions. |

Protocol 2: Lysis-Based Luminescent cAMP Assay

This protocol describes an endpoint assay using a kit such as the cAMP-Glo™ Assay (Promega). This assay is based on the principle that cAMP stimulates protein kinase A (PKA) activity, leading to a decrease in ATP, which is then quantified using a luciferase-based reaction. The resulting luminescence is inversely proportional to the cAMP concentration.

Experimental Workflow

Workflow for lysis-based luminescent cAMP assay.

Detailed Methodology

1. Cell Seeding:

-

Seed HEK293 cells expressing GLP-1R in a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 80 µL of culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

2. Assay Procedure:

-

Prepare a serial dilution of this compound in assay buffer. The final concentrations should range from 10 pM to 10 µM.

-

Add 20 µL of the this compound dilutions to the respective wells. Include wells for a positive control (e.g., GLP-1) and a vehicle control.

-

Incubate the plate at room temperature for 15-30 minutes.

-

Following the manufacturer's instructions for the cAMP-Glo™ Assay:

-

Add 40 µL of cAMP-Glo™ Lysis Buffer to each well.

-

Incubate for 20 minutes at room temperature.

-

Add 40 µL of cAMP-Glo™ Detection Solution (containing PKA) to each well.

-

Incubate for 20 minutes at room temperature.

-

Add 80 µL of Kinase-Glo® Reagent to each well.

-

Incubate for 10 minutes at room temperature.

-

-

Measure the luminescence using a plate-reading luminometer.

3. Data Analysis:

-

Generate a cAMP standard curve according to the kit protocol.

-

Convert the luminescence readings from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Quantitative Data Summary

| Compound | EC50 (nM) | Max. cAMP concentration (nM) |

| GLP-1 (control) | ~1 | ~80 |

| This compound | ~5 | ~75 |

| Vehicle | No significant increase | ~2 |

| Note: These are representative values. Actual results will depend on the cell number, incubation time, and specific assay kit used. |

Conclusion

Both the live-cell fluorescent biosensor assay and the lysis-based luminescent assay are robust methods for quantifying the dose-dependent increase in intracellular cAMP mediated by this compound. The choice of assay will depend on the specific experimental needs. The live-cell assay provides real-time kinetic data, which can be valuable for studying the dynamics of GPCR signaling. The lysis-based assay is an endpoint measurement that is well-suited for high-throughput screening of compound libraries. By following these detailed protocols, researchers can effectively characterize the pharmacological properties of this compound and other GLP-1R agonists.

References

Application Notes: Investigating the Effects of TT-OAD2 on ERK1/2 Phosphorylation

Introduction

TT-OAD2 is a non-peptide, small-molecule agonist for the glucagon-like peptide-1 receptor (GLP-1R) with an EC50 of 5 nM.[1][2] The GLP-1R is a Class B G-protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis and is a primary target for the treatment of type 2 diabetes and obesity.[3][4][5] Upon activation by its endogenous ligand GLP-1, the receptor stimulates multiple downstream signaling pathways, including the production of cyclic AMP (cAMP), intracellular calcium mobilization, and the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

Interestingly, this compound exhibits biased agonism. While it potently stimulates the Gs/cAMP pathway, it demonstrates little to no activity on other pathways. Furthermore, studies have shown that this compound acts as an inhibitor of GLP-1-mediated ERK1/2 phosphorylation (pERK1/2) in a concentration-dependent manner. This suggests that this compound biases the receptor's signaling away from the ERK1/2 pathway, a characteristic that may be leveraged to develop novel therapeutics with improved side-effect profiles.

These application notes provide detailed protocols for researchers to study and quantify the inhibitory effects of this compound on endogenous ligand-induced pERK1/2 levels in a cellular context using Western blotting and immunofluorescence.

Signaling Pathway Overview

The diagram below illustrates the biased agonism of this compound at the GLP-1 receptor. The endogenous ligand GLP-1 activates both the Gs/cAMP pathway and the β-arrestin/ERK1/2 pathway. This compound, however, preferentially activates the Gs/cAMP pathway while inhibiting GLP-1-mediated activation of the ERK1/2 cascade.

General Experimental Workflow

The general workflow for assessing the impact of this compound on pERK1/2 involves cell culture, treatment with the relevant compounds, cell lysis for protein extraction or fixation for imaging, and subsequent analysis.

Quantitative Data Summary

The following table presents hypothetical quantitative data from a Western blot experiment designed to measure the inhibitory effect of this compound on GLP-1-stimulated ERK1/2 phosphorylation. Data is presented as the ratio of phosphorylated ERK1/2 to total ERK1/2, normalized to the vehicle control.

| Treatment Group | Concentration | pERK1/2 / Total ERK1/2 Ratio (Normalized Fold Change) | Standard Deviation |

| Vehicle (DMSO) | - | 1.0 | ± 0.15 |

| GLP-1 | 100 nM | 8.5 | ± 0.9 |

| This compound | 1 µM | 1.2 | ± 0.2 |

| GLP-1 + this compound | 100 nM + 10 µM | 2.1 | ± 0.4 |

| MEK Inhibitor (U0126) | 10 µM | 0.2 | ± 0.05 |

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis of pERK1/2 Inhibition

This protocol details the measurement of pERK1/2 levels in cell lysates following treatment. It is adapted from standard Western blotting procedures for GPCR signaling.

A. Materials and Reagents

-

Cell Line: HEK293 cells stably expressing GLP-1R

-

Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

-

Buffers: PBS, RIPA Lysis Buffer with protease/phosphatase inhibitors, Laemmli Sample Buffer, Transfer Buffer, TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

-

Other: PVDF membrane, SDS-PAGE gels, protein assay kit (e.g., BCA).

B. Procedure

-

Cell Culture and Treatment:

-

Seed HEK293-GLP1R cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 6-12 hours to reduce basal pERK levels.

-

Pre-treat cells with this compound or vehicle for 30 minutes.

-

Stimulate cells with GLP-1 (e.g., 100 nM) for 5-10 minutes at 37°C. This time frame typically captures the peak of ERK phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Aspirate the medium and wash cells once with ice-cold PBS.

-

Lyse cells on ice by adding 100-150 µL of ice-cold RIPA buffer per well.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples and add Laemmli buffer. Denature by boiling at 95°C for 5 minutes.

-

Load 10-20 µg of protein per lane onto a 10% SDS-PAGE gel.

-

Run the gel at 100-120 V until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with anti-phospho-ERK1/2 antibody (e.g., 1:1000 - 1:5000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 - 1:10,000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection and Re-probing:

-

Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the same membrane must be probed for total ERK1/2.

-

Strip the membrane using a mild stripping buffer.

-

Re-block the membrane and repeat the immunoblotting steps (4 and 5) using an anti-total ERK1/2 antibody.

-

-

Data Analysis:

-

Quantify the band intensities for both pERK1/2 and total ERK1/2 using densitometry software (e.g., ImageJ).

-

Calculate the ratio of pERK1/2 to total ERK1/2 for each sample to normalize for loading differences.

-

Compare the normalized ratios across different treatment conditions.

-

Protocol 2: Immunofluorescence Analysis of pERK1/2

This protocol allows for the visualization of pERK1/2 levels and its subcellular localization.

A. Materials and Reagents

-

Cell Line and Culture Medium (as above)

-

Glass coverslips, multi-well plates

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Solution: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% BSA in PBS.

-

Primary Antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., 1:200 - 1:400 dilution).

-

Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488).

-

Nuclear Counterstain: DAPI solution.

-

Mounting Medium: Antifade mounting medium.

B. Procedure

-

Cell Seeding and Treatment:

-

Place sterile glass coverslips into the wells of a 24-well plate.

-

Seed cells onto the coverslips to achieve 60-70% confluency at the time of fixation.

-

Culture overnight, then serum-starve as described in Protocol 1.

-

Perform treatments (vehicle, this compound, GLP-1) as described previously.

-

-

Fixation and Permeabilization:

-

After treatment, aspirate the medium and wash cells twice with PBS.

-

Fix the cells by adding 4% PFA and incubating for 20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 15-20 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

-

Dilute the primary anti-p-ERK antibody in the blocking buffer.

-

Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.

-

The next day, wash the cells three times with PBS.

-

Dilute the fluorophore-conjugated secondary antibody in blocking buffer, add to the cells, and incubate for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Incubate cells with DAPI solution for 5-10 minutes to counterstain the nuclei.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the slides using a fluorescence or confocal microscope.

-

-

Data Analysis:

-

Capture images using consistent settings for all treatment groups.

-

Quantify the mean fluorescence intensity of pERK1/2 staining per cell using analysis software.

-

Compare the intensity across different treatment conditions. Confocal microscopy can also reveal changes in the nuclear versus cytoplasmic localization of pERK1/2.

-

References

Application Notes and Protocols for In Vivo Administration of TT-OAD2 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

TT-OAD2, also known as TTP273, is a non-peptide, orally bioavailable, small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R). As a biased agonist, this compound preferentially activates the Gs protein-cAMP signaling pathway with minimal recruitment of β-arrestin.[1][2] This biased agonism is of interest for the treatment of type 2 diabetes, as it may offer therapeutic benefits on glycemic control and body weight with a reduced side-effect profile, such as nausea and vomiting, which can be associated with less biased GLP-1R agonists.[1][2]

These application notes provide a comprehensive overview of the in vivo administration of this compound in various mouse models, summarizing available quantitative data and detailing relevant experimental protocols.

Mechanism of Action and Signaling Pathway

This compound acts as a selective agonist at the GLP-1R, a G-protein coupled receptor. Upon binding, it primarily stimulates the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade in pancreatic β-cells enhances glucose-stimulated insulin secretion.[3] Unlike the endogenous ligand GLP-1, this compound shows significantly less engagement of the β-arrestin pathway, which is linked to receptor desensitization and some of the gastrointestinal side effects of GLP-1R agonists.

Signaling Pathway of this compound

Caption: Simplified signaling pathway of this compound at the GLP-1 receptor.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vivo administration of this compound in mouse models.

Table 1: In Vivo Efficacy of this compound in Mouse Models

| Mouse Model | Administration Route | Dose | Duration | Key Findings | Reference |

| Humanized GLP-1R Knock-in | Intravenous (IV) | 3 mg/kg | Acute | Induced plasma insulin during an intravenous glucose tolerance test (IVGTT). | |

| C57BL/6 | Oral (PO) | Not Specified | Acute | Dose-dependent reduction in glucose levels during an oral glucose tolerance test (OGTT). | |

| ob/ob | Oral (PO) | Not Specified | 14 days | Reduction in blood glucose and body weight. |

Note: Specific doses for oral administration and the magnitude of effects in the C57BL/6 and ob/ob models are not publicly available in the reviewed literature.

Experimental Protocols

Detailed protocols for common in vivo assays used to evaluate the efficacy of GLP-1R agonists like this compound are provided below. These are generalized protocols and may require optimization for specific experimental designs.

Protocol 1: Oral Gavage Administration in Mice

This protocol is suitable for the acute or chronic oral administration of this compound.

Materials:

-

This compound

-

Vehicle (e.g., sterile water, saline, or a specified formulation)

-

Gavage needles (18-20 gauge, with a rounded tip)

-

Syringes (1 ml)

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Dissolve or suspend this compound in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous. The specific formulation for this compound/TTP273 is not publicly detailed; therefore, vehicle scouting may be necessary.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the correct dosing volume (typically 5-10 ml/kg).

-

Gently restrain the mouse by the scruff of the neck to immobilize the head.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth and mark the needle.

-

Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate into the esophagus. The needle should pass with minimal resistance.

-

Dispense the calculated volume of the this compound solution.

-

Slowly withdraw the gavage needle.

-

Monitor the animal for any signs of distress immediately after dosing and at regular intervals.

-

Experimental Workflow: Oral Administration and Efficacy Testing

Caption: General workflow for oral administration of this compound and subsequent efficacy evaluation.

Protocol 2: Intravenous Injection in Mice

This protocol is suitable for the acute administration of this compound to assess rapid pharmacodynamic effects.

Materials:

-

This compound

-

Sterile, pyrogen-free saline or other appropriate vehicle for injection

-

Insulin syringes (28-31 gauge)

-

Restraining device for mice (optional)

Procedure:

-

Preparation of Dosing Solution:

-

Dissolve this compound in sterile saline to the final desired concentration (e.g., for a 3 mg/kg dose in a 25g mouse with an injection volume of 100 µl, the concentration would be 0.75 mg/ml).

-

Ensure the solution is sterile, for example, by filtering through a 0.22 µm syringe filter.

-

-

Animal Handling and Injection:

-

Weigh each mouse to calculate the precise injection volume.

-

Warm the mouse under a heat lamp to dilate the tail veins.

-